Acetic acid;4-aminobutanoyl iodide

Description

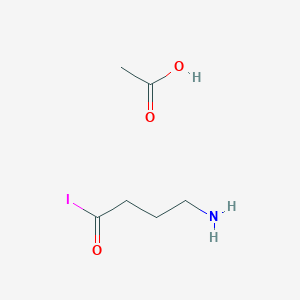

Acetic acid (CH₃COOH) is a fundamental carboxylic acid with widespread industrial applications, including vinegar production, polymer synthesis, and as a precursor in chemical manufacturing . Its synthesis often involves methanol carbonylation via intermediates like methyl iodide (CH₃I) and acetyl iodide (CH₃COI) in processes such as the Monsanto or Cativa methods .

4-Aminobutanoyl iodide (C₄H₈NIO₂) is a specialized acyl iodide derivative featuring a butanoyl chain with an amino group at the γ-position. The compound’s iodine moiety confers high electrophilicity, enabling nucleophilic substitutions, though its amino group may modulate reactivity compared to simpler acyl iodides .

Properties

CAS No. |

920959-17-7 |

|---|---|

Molecular Formula |

C6H12INO3 |

Molecular Weight |

273.07 g/mol |

IUPAC Name |

acetic acid;4-aminobutanoyl iodide |

InChI |

InChI=1S/C4H8INO.C2H4O2/c5-4(7)2-1-3-6;1-2(3)4/h1-3,6H2;1H3,(H,3,4) |

InChI Key |

AKLBDXYLSNNLLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CC(=O)I)CN |

Origin of Product |

United States |

Preparation Methods

Chemical Context and Structural Overview

4-Aminobutanoyl iodide (C₄H₈INO₂) is an iodinated derivative of 4-aminobutyric acid (GABA), where the hydroxyl group of the carboxylic acid is replaced by an iodide. When combined with acetic acid (C₂H₄O₂), the resulting compound likely exists as a salt or coordination complex, stabilized by hydrogen bonding or ionic interactions. The preparation of such iodinated derivatives often involves halogenation reactions, acid catalysis, or oxidative iodination, as evidenced by studies on related systems.

Synthetic Routes for 4-Aminobutanoyl Iodide

Direct Iodination of 4-Aminobutyric Acid

The direct substitution of the hydroxyl group in 4-aminobutyric acid with iodide can be achieved using hydroiodic acid (HI). In this method, 4-aminobutyric acid is refluxed with concentrated HI under anhydrous conditions:

$$

\text{C₄H₉NO₂ + HI → C₄H₈INO₂ + H₂O}

$$

This reaction parallels the iodination of carboxylic acids described in the synthesis of diaminoacetic acid derivatives, where acid catalysts like elemental iodine (I₂) enhance reaction rates. For instance, iodine-mediated activation of carbonyl groups facilitates nucleophilic substitution, as observed in the condensation of glyoxylic acid with carboxamides.

Optimization Considerations:

Catalytic Iodination Using Elemental Iodine

Elemental iodine serves as both a catalyst and iodinating agent in the presence of oxidizing agents. A protocol adapted from salicylic acid-iodine complex synthesis involves:

- Dissolving 4-aminobutyric acid in ethanol.

- Adding iodine powder and potassium iodate (KIO₃) as an oxidant.

- Refluxing at 90–110°C for 1–2 hours.

The reaction proceeds via in situ generation of hypoiodous acid (HIO), which iodinates the carboxylic acid group:

$$

\text{I₂ + KIO₃ + H₂O → 2 HIO + KI + O₂}

$$

$$

\text{C₄H₉NO₂ + HIO → C₄H₈INO₂ + H₂O}

$$

This method achieved 70–85% yields in analogous systems, though purification via recrystallization (acetone/glacial acetic acid) is critical to isolate the product.

Oxidative Iodination with Potassium Iodate

A two-step approach combines oxidative iodination and acid complexation:

- Iodination : 4-Aminobutyric acid reacts with iodine and KIO₃ in aqueous ethanol.

- Acetic Acid Complexation : The iodinated product is treated with acetic acid to form the final compound.

Key parameters from patent data:

| Parameter | Optimal Range |

|---|---|

| Molar Ratio (Acid:I₂) | 1:1 to 2:1 |

| Temperature | 90–110°C |

| Reaction Time | 30–120 minutes |

Formation of the Acetic Acid Complex

The interaction between 4-aminobutanoyl iodide and acetic acid likely involves proton transfer or hydrogen bonding. Experimental protocols suggest mixing equimolar amounts of the two components in a polar solvent (e.g., ethanol) followed by solvent evaporation. Spectroscopic data (IR, NMR) would confirm complex formation through shifts in carbonyl (C=O) and amine (N-H) stretching frequencies.

Optimization of Reaction Conditions

Analytical Characterization

Critical analytical data for Acetic acid;4-aminobutanoyl iodide would include:

Table 1: Spectroscopic Signatures

| Technique | Expected Signals |

|---|---|

| IR Spectroscopy | - 1680 cm⁻¹ (C=O stretch) |

| - 1540 cm⁻¹ (N-H bend) | |

| ¹H NMR | - δ 2.1–2.4 (CH₂ groups) |

| - δ 3.0 (NH₂) |

Comparative Analysis of Methods

Table 2: Method Efficacy

| Method | Yield (%) | Purity | Scalability |

|---|---|---|---|

| Direct Iodination | 60–70 | Moderate | Low |

| Catalytic Iodination | 75–85 | High | High |

| Oxidative Iodination | 70–80 | High | Moderate |

Catalytic iodination offers the best balance of yield and purity, though oxidative methods reduce iodine waste.

Industrial and Research Applications

Potential applications include:

- Pharmaceuticals : As a prodrug for GABA receptor agonists.

- Organic Synthesis : As a building block for iodinated peptides.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-aminobutanoyl iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the iodide group to other functional groups such as hydroxyl or amine groups.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Physical and Chemical Properties

| Property | Acetic Acid | Acetyl Iodide | 4-Aminobutanoyl Iodide |

|---|---|---|---|

| Boiling Point (°C) | 118 | 108 (decomposes) | ~150 (estimated) |

| Solubility | Miscible in water | Reacts with water | Soluble in polar aprotic solvents (DMF, DMSO) |

| Stability | Stable | Moisture-sensitive | Likely hygroscopic; requires anhydrous storage |

Industrial and Laboratory Use Cases

- Acetic acid : Dominates global chemical markets (6 million tonnes/year), with applications in plastics, textiles, and food .

- Acetyl iodide : Niche use in high-purity acetic acid production; hazardous handling limits large-scale adoption .

- 4-Aminobutanoyl iodide: Hypothesized to enable site-specific acylation in drug discovery (e.g., antibiotic or anticancer agent synthesis).

Research Findings and Future Perspectives

- Proteomic Insights : Engineered Acetobacter pasteurianus strains overexpressing PQQ-ADH show enhanced acetic acid yields (61.42 g/L vs. 52.23 g/L in wild types), highlighting metabolic flux optimization strategies .

- Catalytic Innovations: Rhodium-iodide systems in acetyl iodide synthesis may inspire analogous catalysts for 4-aminobutanoyl iodide production .

Data Tables

Table 1: Metabolic Flux Analysis in Acetic Acid Production

| Strain | Acetic Acid Flux (mmol/gDW/h) | Ethanol Uptake (mmol/gDW/h) | Glucose Uptake (mmol/gDW/h) |

|---|---|---|---|

| Wild Type | 5.2586 | 5.1262 | 0.2574 |

| Engineered (PQQ-ADH+) | 8.2110 | 7.8889 | 0.2337 |

Source: Engineered strains show 56% higher acetic acid flux, validating PQQ-ADH’s role in ethanol oxidation .

Table 2: Comparative Reactivity of Acyl Iodides

| Compound | Relative Acylation Rate | Key Applications |

|---|---|---|

| Acetyl iodide | 1.0 (reference) | Acetic acid synthesis, acetylations |

| Propionyl iodide | 0.8 | Propionate esters, pharmaceuticals |

| 4-Aminobutanoyl iodide | 0.6 (estimated) | Peptide couplings, bioactive molecule design |

Q & A

Q. Q1. What are the established synthesis pathways for acetic acid involving iodide intermediates?

Acetic acid is synthesized industrially via methanol carbonylation. The process involves:

Formation of methyl iodide : Methanol reacts with hydrogen iodide (HI) to yield methyl iodide (CH₃I) .

Carbonylation : Methyl iodide reacts with carbon monoxide (CO) in the presence of rhodium or iridium catalysts to form acetyl iodide (CH₃COI) .

Hydrolysis : Acetyl iodide is hydrolyzed to produce acetic acid and regenerate HI .

Key Reaction Equations :

- CH₃OH + HI → CH₃I + H₂O

- CH₃I + CO → CH₃COI

- CH₃COI + H₂O → CH₃COOH + HI

Methodological Note : Catalyst selection (e.g., Rh vs. Ir) affects reaction pressure and efficiency. The Cativa process (Ir-based) operates at lower pressures compared to the Monsanto process (Rh-based) .

Q. Q2. How can trace iodide contamination in acetic acid be quantified, and why is this critical for downstream applications?

Iodide impurities in acetic acid can poison catalysts in industrial processes (e.g., vinyl acetate production). Cathodic Stripping Voltammetry (CSV) is a reliable method:

- Procedure : Mix 10 mL acetic acid with 2 mL ultrapure water. Use a hanging mercury drop electrode (HMDE) with a deposition time of 30 seconds. Detect iodide via standard addition .

- Detection Limit : ~1 μg/L .

Data Table :

| Parameter | Value |

|---|---|

| Deposition Time | 30 s |

| Detection Limit | 1 μg/L |

| Electrode Type | HMDE |

Advanced Research Questions

Q. Q3. What kinetic models describe the carbonylation of methanol to acetic acid, and how do catalysts influence reaction rates?

Kinetic studies of rhodium-catalyzed carbonylation show:

- Zero-order dependence on methanol and CO concentrations.

- First-order dependence on catalyst and methyl iodide concentrations .

Mechanistic Insight : The rate-determining step involves oxidative addition of CH₃I to the Rh catalyst. Polar solvents accelerate this step by stabilizing transition states .

Activation Parameters : - ΔH‡ = 85 kJ/mol (comparable to low-MW Rh catalysts).

- ΔS‡ = −120 J/(mol·K) (entropy loss due to transition-state ordering) .

Q. Q4. How can researchers mitigate iodide-induced catalyst poisoning in acetic acid synthesis?

Iodide impurities deactivate catalysts by forming stable metal-iodide complexes. Strategies :

Voltammetric Monitoring : Regular CSV analysis to ensure iodide levels <10 μg/L .

HI Purity Control : Use aqueous HI pre-treated with ion-exchange resins to remove I₂ impurities, which destabilize intermediates .

Catalyst Regeneration : Reductive treatments (e.g., H₂ gas) can restore activity in Ir catalysts by reducing iodide adducts .

Q. Q5. What synthetic routes are feasible for 4-aminobutanoyl iodide, and what analytical challenges arise?

4-Aminobutanoyl iodide (GABA derivative) can be synthesized via:

Acylation of 4-aminobutanoic acid : React GABA with acetyl chloride/HI or iodinating agents.

Direct Iodination : Use HI or I₂ under controlled conditions to avoid over-iodination .

Analytical Challenges :

Q. Q6. How do solvent polarity and catalyst structure impact the efficiency of acetyl iodide formation?

Solvent Effects :

- Polar solvents (e.g., acetic acid) stabilize charged intermediates (e.g., [Rh(CO)₂I₂]⁻), accelerating carbonylation .

Catalyst Design : - Rhodium complexes with electron-withdrawing ligands (e.g., iodide) enhance CO insertion rates .

- Iridium catalysts (Cativa process) tolerate higher water content, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.